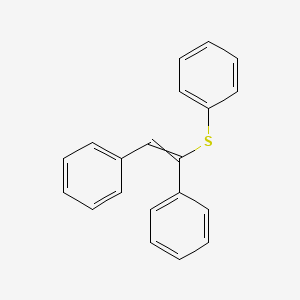
1,2-Diphenylethenylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenylethenylsulfanylbenzene is an organic compound that features a unique structure combining phenyl groups, an ethenyl linkage, and a sulfanyl group. This compound is part of the broader class of aromatic compounds, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diphenylethenylsulfanylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and acylation reactionsFor instance, an alkyl chloride electrophile can be activated by aluminum or iron trichloride, serving as a Lewis acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenylethenylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Aluminum chloride or iron trichloride as catalysts for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Diphenylethenylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Diphenylethenylsulfanylbenzene involves its interaction with molecular targets through its aromatic rings and sulfanyl group. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of biochemical pathways . The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in its applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene: A simple aromatic compound with a single ring structure.
Diphenylamine: Contains two phenyl groups attached to a nitrogen atom.
Benzothiadiazole: Features a benzene ring fused with a thiadiazole ring.
Uniqueness
1,2-Diphenylethenylsulfanylbenzene is unique due to its combination of phenyl groups, an ethenyl linkage, and a sulfanyl group. This structure imparts distinct chemical properties, making it valuable in various applications, including its potential use in optoelectronic devices and as a precursor in organic synthesis .
Propriétés
Numéro CAS |
41796-39-8 |
|---|---|
Formule moléculaire |
C20H16S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1,2-diphenylethenylsulfanylbenzene |
InChI |
InChI=1S/C20H16S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-16H |
Clé InChI |
LMMBDCLJQURZOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



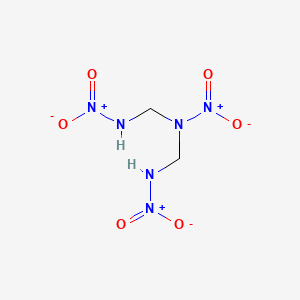
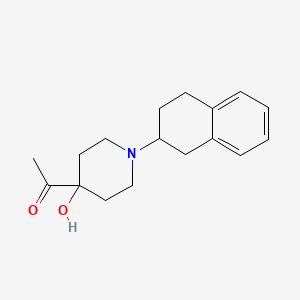

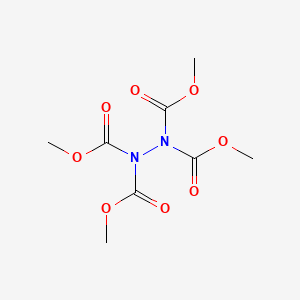
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)

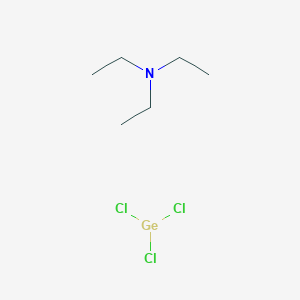
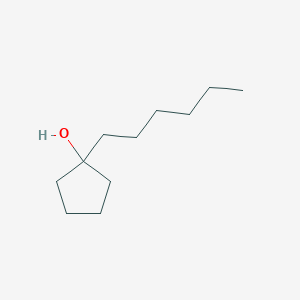

![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
